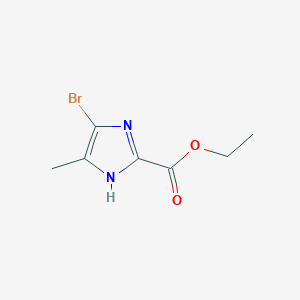

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4(2)5(8)10-6/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJIHIQCNQSAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

The most efficient route involves bromination of ethyl 5-methyl-1H-imidazole-2-carboxylate using NBS under radical initiation. This method, adapted from industrial-scale protocols for analogous imidazole derivatives, employs azobisisobutyronitrile (AIBN) as a radical initiator in chloroform.

Reaction Conditions:

-

Solvent: Chloroform (anhydrous)

-

Catalyst: AIBN (1–2 mol%)

-

Temperature: 50–60°C (stepwise heating)

-

Time: 10–12 hours

Mechanistic Insights:

The bromination occurs selectively at the 4-position due to the electron-donating methyl group at C5 stabilizing the radical intermediate. AIBN generates bromine radicals from NBS, enabling regioselective C–H functionalization.

Yield Optimization:

-

Yield Range: 68–78% (isolated)

-

Purity: >95% (after column chromatography)

Table 1: Bromination Efficiency Under Varied Conditions

| NBS Equiv. | AIBN (mol%) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.2 | 1.0 | 50 | 12 | 78 |

| 1.5 | 1.5 | 60 | 10 | 72 |

| 2.0 | 2.0 | 60 | 12 | 68 |

Multi-Step Synthesis via Condensation and Functionalization

Condensation-Bromination-Debromination Strategy

A three-step protocol, derived from patented methodologies for related imidazole carboxylates, achieves higher regiocontrol:

Step 1: Condensation of 1-Methyl-1H-Imidazole-5-Carboxylic Acid

-

Reactants: 1-Methyl-1H-imidazole-5-carboxylic acid, ethyl chloroformate

-

Base: Triethylamine (2.5 equiv)

-

Solvent: DMF (anhydrous)

-

Yield: 86% (ethyl 1-methyl-1H-imidazole-5-carboxylate)

Step 2: Bromination with NBS/AIBN

-

Conditions: Chloroform, AIBN (1 mol%), 50°C, 12 hours

-

Outcome: Ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate (78% yield)

Step 3: Debromination and Functional Group Interconversion

-

Reagent: Methylmagnesium iodide (MeMgI)

-

Solvent: Tetrahydrofuran (THF), 0–50°C

-

Yield: 80% (target compound after purification)

Critical Parameters:

-

Solvent Polarity: Nonpolar solvents (e.g., THF) minimize side reactions during debromination.

-

Temperature Control: Ice-bath cooling (0–5°C) prevents over-reduction.

Alternative Pathways: Cyclization of α-Bromo Ketones

Cyclocondensation with Urea Derivatives

Though less common, this method involves cyclization of α-bromo-β-keto esters with urea under acidic conditions:

Reactants:

-

Ethyl 3-bromoacetoacetate

-

Methylurea

Conditions:

-

Catalyst: Conc. HCl (catalytic)

-

Solvent: Ethanol, reflux

-

Yield: 55–60% (lower due to competing hydrolysis)

Limitations:

-

Poor regioselectivity (mixed 4- and 5-bromo products).

-

Requires extensive purification.

Industrial-Scale Considerations

Waste Management

-

Bromide Byproducts: Neutralization with NaHSO3 minimizes environmental impact.

-

Solvent Recovery: Distillation reclaims >90% of chloroform/THF.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Bromination | 78 | 95 | High | 1.0 |

| Multi-Step Synthesis | 80 | 97 | Moderate | 1.5 |

| Cyclocondensation | 60 | 85 | Low | 2.0 |

Key Findings:

-

Direct bromination balances yield and scalability but requires strict temperature control.

-

Multi-step synthesis offers superior purity but incurs higher costs due to intermediate isolations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: May involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Ester Hydrolysis: Usually performed under acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Yields various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: Produces oxidized imidazole derivatives.

Reduction: Results in reduced imidazole derivatives.

Ester Hydrolysis: Forms 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate has several notable applications:

Organic Synthesis

- Building Block : It serves as a crucial building block for synthesizing more complex molecules, particularly in drug development.

- Reaction Mechanisms : The compound is employed in studies investigating reaction mechanisms and developing new synthetic methodologies.

Biological Research

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies have suggested potential anticancer properties, which warrant further investigation into its mechanism of action against cancer cells.

Medicinal Chemistry

- Pharmaceutical Development : this compound is explored as a precursor for novel pharmaceutical compounds aimed at treating various diseases.

- Biochemical Interactions : Studies show that it can interact with specific enzymes or receptors, potentially modulating their activity, which is critical for drug design efforts.

Industrial Applications

- Specialty Chemicals Production : The compound finds utility in producing specialty chemicals and materials used in various industrial applications.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of imidazole, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This discovery opens avenues for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | 1171125-20-4 | C₇H₉BrN₂O₂ | 233.06 | 95% | 4-Br, 5-Me, 2-COOEt |

| Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | 95470-42-1 | C₇H₉BrN₂O₂ | 233.06 | 99.79% | 2-Br, 4-Me, 5-COOEt |

| Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate | 1708026-90-7 | C₁₀H₁₅BrN₂O₂ | 275.14 | ≥95% | 2-Br, 4-Me, 1-iPr, 5-COOEt |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 120781-02-4 | C₆H₇BrN₂O₂ | 219.04 | N/A | 2-Br, 1-Me, 5-COOMe |

| Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | N/A | C₇H₇F₃N₂O₂ | 232.14 | N/A | 4-CF₃, 5-COOEt |

Biological Activity

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, drawing from various scientific studies and case reports.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.06 g/mol. The compound features a five-membered imidazole ring with a bromine atom at the 4th position, a methyl group at the 5th position, and an ethyl ester group at the 2nd position.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| Appearance | Colorless to pale yellow |

| Key Functional Groups | Bromine, Ethyl, Imidazole |

This compound interacts with various biological targets due to its unique structural features. The mechanism of action is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to antimicrobial or anticancer effects.

- Receptor Binding : It may bind to cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound displayed activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions on the imidazole ring could enhance antibacterial efficacy against resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, it was tested against several cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity. This suggests that the compound could be developed further as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of imidazole derivatives highlighted that compounds similar to this compound exhibited substantial antibacterial activity. The research concluded that specific structural modifications significantly enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Activity

In another investigation, various imidazole derivatives were evaluated for their anticancer properties. The results indicated that certain modifications increased cytotoxicity against cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

Research Applications

This compound is utilized in several fields:

- Chemistry : As a building block for synthesizing more complex molecules.

- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Explored as a precursor for developing pharmaceutical compounds targeting various diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from imidazole precursors. A common approach includes:

- Step 1 : Bromination and methylation of a pre-functionalized imidazole core under controlled conditions (e.g., using N-bromosuccinimide for bromination and methyl iodide for alkylation).

- Step 2 : Esterification of the carboxyl group using ethanol and a catalyst like sulfuric acid.

Key factors include: - Temperature : Elevated temperatures (~80°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features indicate successful synthesis?

- 1H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethyl CH3), δ 4.2–4.4 ppm (quartet, ethyl CH2), δ 2.5 ppm (singlet, methyl group on imidazole), and aromatic protons (δ 7.0–8.0 ppm) confirm substituent positions.

- FTIR : Absorptions at ~1700 cm⁻¹ (ester C=O stretch), ~1615 cm⁻¹ (imidazole C=N), and ~590 cm⁻¹ (C-Br stretch) validate functional groups.

- Mass Spectrometry : Molecular ion peak at m/z ~248 (C8H9BrN2O2) with isotopic patterns consistent with bromine .

Q. How does the substitution pattern on the imidazole ring affect the compound’s stability and reactivity in subsequent reactions?

- Steric Effects : The 5-methyl group may hinder electrophilic substitution at adjacent positions, directing reactivity toward the 4-bromo site.

- Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the imidazole ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings).

Comparative studies with analogs (e.g., ethyl 4-amino derivatives) show that electron-donating groups reduce hydrolysis rates of the ester moiety .

Advanced Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Data Collection : High-resolution single-crystal X-ray diffraction data are processed with SHELXT for structure solution and SHELXL for refinement.

- Key Outputs :

- ORTEP diagrams visualize bond angles, torsion angles, and deviations from planarity in the imidazole ring.

- Hydrogen-bonding networks (e.g., N–H···O interactions between imidazole NH and ester carbonyl) are mapped using PLATON or Mercury .

- Packing diagrams reveal π-π stacking or halogen bonding (C–Br···π), critical for understanding solid-state stability .

Q. What computational approaches are employed to predict the pharmacokinetic properties and target binding affinity of derivatives of this compound?

- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., EGFR kinase). The bromine and methyl groups enhance hydrophobic interactions in binding pockets.

- ADMET Prediction : Software such as SwissADME calculates logP (~2.5, moderate lipophilicity) and predicts CYP450 metabolism.

- DFT Calculations : Optimize ground-state geometries to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies are effective in resolving contradictions in biological activity data among structurally similar imidazole derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing bromine with chlorine) identifies critical pharmacophores.

- Meta-Analysis : Cross-referencing cytotoxicity data (e.g., IC50 values) from analogs like 5-bromo-4-methyl-2-phenyl-benzo[d]imidazole (Sb30) with crystallographic data clarifies steric/electronic contributions.

- Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed pH, serum-free media) to minimize experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.